3-Phenylisothiazole-4-carbonitrile
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Overview
Description
3-Phenylisothiazole-4-carbonitrile is an organic compound belonging to the isothiazole family It features a phenyl group attached to the third carbon of the isothiazole ring and a nitrile group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylisothiazole-4-carbonitrile typically involves the reaction of 3-chloro-5-phenylisothiazole-4-carbonitrile with various reagents. One common method includes the use of a Hunsdiecker strategy to convert 3-halo-5-phenylisothiazole-4-carbonitriles into their corresponding 4-bromo derivatives . Another approach involves the Hoffmann and Sandmeyer strategies to prepare 4-iodo analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenylisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions at the C-4 position.
Oxidation and Reduction: Specific conditions for oxidation and reduction reactions are less documented but can be inferred based on the functional groups present.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Stille Coupling: Utilizes organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Phenylisothiazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylisothiazole-4-carbonitrile is not well-documented. its effects can be attributed to its ability to interact with various molecular targets through its functional groups. The nitrile group, in particular, can participate in hydrogen bonding and other interactions that influence biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-phenylisothiazole-4-carbonitrile
- 3-Bromo-5-phenylisothiazole-4-carbonitrile
- 3,5-Diphenylisothiazole-4-carbonitrile
Uniqueness
3-Phenylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for functionalization compared to other isothiazole derivatives .
Properties
IUPAC Name |
3-phenyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZZEODTDWANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333592 |
Source
|
Record name | 3-Phenylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13950-68-0 |
Source
|
Record name | 3-Phenylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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